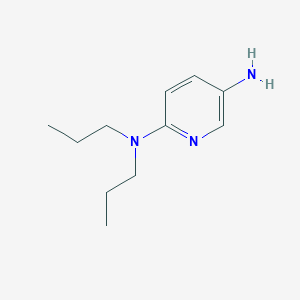

N2,N2-Dipropylpyridine-2,5-diamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-N,2-N-dipropylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHVCLRGYHXZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N2,N2-Dipropylpyridine-2,5-diamine

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and is for informational purposes only.

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine core with a free amino group at the 5-position and a dipropylamino group at the 2-position, suggests its utility as a versatile building block in the synthesis of more complex molecules. This guide aims to provide a comprehensive overview of the available chemical and technical information for this compound.

Chemical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes the key identifiers and computed properties. For comparative purposes, data for the structurally related compound N2,N2-dimethylpyridine-2,5-diamine is also included.

| Property | This compound | N2,N2-dimethylpyridine-2,5-diamine |

| IUPAC Name | This compound | N2,N2-Dimethylpyridine-2,5-diamine |

| Synonyms | Not Available | 2,5-Diamino-N,N-dimethylpyridin-2-amine |

| CAS Number | 52025-51-1[1] | 4928-43-2[2] |

| Molecular Formula | C₁₁H₁₉N₃ | C₇H₁₁N₃[2] |

| Molecular Weight | 193.29 g/mol | 137.18 g/mol [2] |

| Computed XLogP3 | Not Available | 0.6[2] |

| Hydrogen Bond Donor Count | 1 | 1[2] |

| Hydrogen Bond Acceptor Count | 3 | 3[2] |

| Rotatable Bond Count | 4 | 1[2] |

Experimental Data

Synthesis

General Experimental Workflow for the Synthesis of N,N-dialkyl-5-aminopyridines:

References

An In-depth Technical Guide to N2,N2-Dipropylpyridine-2,5-diamine (CAS: 52025-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted diaminopyridine compound. While specific research on this particular molecule is limited in publicly available literature, the diaminopyridine scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds bearing this core structure have been explored for a variety of therapeutic applications, acting on diverse biological targets. This guide aims to provide a comprehensive overview of the available information on this compound, and to extrapolate potential areas of research and application based on the known properties and activities of structurally related compounds.

Physicochemical Properties

Limited experimental data for this compound is available. The following table summarizes the basic information sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 52025-51-1 | - |

| Molecular Formula | C₁₁H₁₉N₃ | BLD Pharm |

| Molecular Weight | 193.29 g/mol | BLD Pharm |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm |

Synthesis and Manufacturing

Figure 1. A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Dipropylamino)-5-nitropyridine

-

To a solution of 2-chloro-5-nitropyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an excess of dipropylamine.

-

A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

The 2-(dipropylamino)-5-nitropyridine obtained in the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent is added. Common methods include:

-

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Chemical reduction using a metal salt like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off. For chemical reduction, the mixture is basified to precipitate the tin salts, which are then filtered.

-

The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the broader class of diaminopyridines and their isosteres, diaminopyrimidines, are known to exhibit a range of pharmacological activities. This suggests potential avenues of research for the title compound.

Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidine-based drugs, such as trimethoprim, are well-established inhibitors of dihydrofolate reductase, an essential enzyme in the folic acid metabolism of bacteria. This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to an antimicrobial effect. It is plausible that diaminopyridines could exhibit similar activity.

Figure 2. Hypothesized inhibition of Dihydrofolate Reductase by a diaminopyridine compound.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain diaminopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anti-cancer agents. The structural similarity of diaminopyridines suggests they could also be investigated as potential CDK inhibitors.

Figure 3. Hypothesized mechanism of cell cycle arrest via CDK inhibition by a diaminopyridine.

Experimental Workflows for Biological Evaluation

For researchers interested in investigating the biological activity of this compound, the following experimental workflows are suggested based on the potential targets discussed.

Figure 4. Proposed experimental workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity for which specific biological data is currently lacking in the public domain. However, its core diaminopyridine structure is a privileged scaffold in medicinal chemistry. Based on the known activities of related compounds, this molecule presents an opportunity for investigation as a potential antimicrobial or anticancer agent, possibly acting through the inhibition of DHFR or CDKs, respectively. The synthetic and experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other novel diaminopyridine derivatives. Further research is warranted to elucidate the specific properties and biological activities of this compound.

Spectroscopic Data for N2,N2-Dipropylpyridine-2,5-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings and Data Unavailability

A comprehensive search for publicly available spectroscopic data for the compound N2,N2-Dipropylpyridine-2,5-diamine (CAS Number: 52025-51-1) has been conducted. While commercial suppliers, such as BLD Pharm, indicate the availability of analytical data including NMR, HPLC, and LC-MS for this compound, this information is not publicly accessible through scientific literature databases or chemical repositories.[1]

Searches for experimental protocols detailing the synthesis and characterization of this compound have not yielded specific results. The available literature and databases provide information on structurally related but distinct molecules, such as N2,N2-dimethylpyridine-2,5-diamine and N2-Methylpyridine-2,5-diamine. This information, however, is not applicable to the target compound of this guide.

Current Status and Path Forward

Due to the current unavailability of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and the associated acquisition protocols for this compound, it is not possible to provide the in-depth technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables and detailed experimental methodologies, are contingent on the accessibility of this primary information.

Further investigation would require direct inquiry with commercial suppliers or access to proprietary databases. Without access to the raw spectroscopic data, any attempt to generate a technical guide would be speculative and would not meet the standards of a scientific or research-oriented document.

As no experimental data or synthesis pathways were found, the creation of visualizations for signaling pathways or experimental workflows using Graphviz is not applicable at this time.

This document will be updated if and when the requisite spectroscopic data and experimental protocols for this compound become publicly available.

References

Physical and chemical properties of substituted pyridine-2,5-diamines

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridine-2,5-diamines

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2,5-diamines are a class of heterocyclic aromatic compounds that serve as crucial building blocks and pharmacophores in medicinal chemistry and materials science. Their unique structural arrangement, featuring a pyridine ring with two amino groups at the C2 and C5 positions, imparts a distinct set of electronic and steric properties. These properties, including hydrogen bonding capabilities and potential for diverse substitutions, make them valuable scaffolds for designing molecules with specific biological activities and material characteristics. This guide provides a comprehensive overview of their physical, chemical, and spectroscopic properties, along with detailed experimental protocols and their applications in drug discovery.

Physical and Structural Properties

The parent compound, pyridine-2,5-diamine, is a solid at room temperature. Its physical properties, and those of its derivatives, are significantly influenced by the nature and position of substituents on the pyridine ring and the amino groups.

Core Compound: Pyridine-2,5-diamine

The fundamental properties of the unsubstituted pyridine-2,5-diamine scaffold are foundational to understanding its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| CAS Number | 4318-76-7 | [1] |

| Appearance | Crystalline Powder | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

| Cell Dimensions | a = 11.4447 Å, b = 7.1447 Å, c = 12.8030 Å | [2] |

The crystal structure of pyridine-2,5-diamine reveals an extensive three-dimensional network consolidated by intermolecular N-H⋯N hydrogen bonds.[2] The pyridine nitrogen atom acts as a hydrogen bond acceptor, linking molecules into centrosymmetric dimers, while the amino groups participate as both donors and acceptors.[2] The nitrogen atoms of the amino groups exhibit a trigonal-pyramidal configuration and are slightly out of the pyridine plane.[2]

Properties of Substituted Derivatives

Substitutions on the pyridine-2,5-diamine core can dramatically alter physical properties such as melting point and solubility.

| Compound | Structure | Melting Point (°C) | Reference |

| (2-Methoxyphenyl)(6-(2-methoxyphenyl)pyridin-3-yl)methanone | A 2,5-disubstituted pyridine derivative | 88–92 | [3] |

| (2,5-Dimethoxyphenyl)(6-(2,5-dimethoxyphenyl)pyridin-3-yl)methanone | A 2,5-disubstituted pyridine derivative | 121–125 | [3] |

| N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide | A furan-dicarboxamide derivative | 280–281 | [4] |

| N²,N⁵-Di(pyrimidin-2-yl)furan-2,5-dicarboxamide | A furan-dicarboxamide derivative | 293–294 | [4] |

Chemical Properties and Reactivity

The chemical behavior of pyridine-2,5-diamines is governed by the basicity of the nitrogen atoms and the nucleophilicity of the amino groups.

Basicity

Reactivity and Common Reactions

The amino groups are primary sites for chemical modification. They readily undergo reactions typical of primary aromatic amines.

-

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a common moiety in pharmacologically active compounds.[6]

-

Condensation: The diamine structure allows for condensation reactions to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry.[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of substituted pyridine-2,5-diamines.

| Compound | ¹H NMR (DMSO-d₆), δ [ppm] | ¹³C NMR (DMSO-d₆), δ [ppm] | Reference |

| N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide | 11.36 (s, 2H), 9.46 (s, 2H), 8.53 (s, 2H), 8.48 (d, 2H), 7.54 (s, 2H) | 155.7, 148.2, 147.5, 142.7, 140.6, 137.1, 117.8 | [4] |

| N²,N⁵-Bis(5-chloropyridin-2-yl)furan-2,5-dicarboxamide | 11.33 (s, 2H), 8.50 (d, 2H), 8.24 (d, 2H), 8.01 (dd, 2H), 7.48 (s, 2H) | 155.8, 150.1, 147.7, 146.5, 138.2, 126.0, 117.3, 115.6 | [4] |

| 2,5-di(pyridin-2-yl)pyrazine (CDCl₃) | 9.59 (s, 2H), 8.68 (d, 2H), 8.38 (d, 2H), 7.91 (t, 2H), 7.80 (t, 2H) | Not provided | [8] |

-

Infrared (IR) Spectroscopy: The IR spectrum of pyridine-2,5-diamine shows characteristic N-H stretching bands for the amino groups. Substituted derivatives, such as (2,5-dimethoxyphenyl)(6-(2,5-dimethoxyphenyl)pyridin-3-yl)methanone, exhibit strong C=O stretching bands around 1667 cm⁻¹ for the ketone group.[3]

-

Mass Spectrometry (MS): The parent pyridine-2,5-diamine shows a top peak at m/z 109 in its GC-MS spectrum, corresponding to the molecular ion.[1]

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of these compounds in a research setting.

Synthesis Protocol: General Procedure for Diamines from Dinitro Compounds

This protocol describes a common method for preparing diamino compounds by reducing dinitro precursors, a foundational step for creating more complex derivatives.

-

Suspend the dinitro compound (0.5 g) in methanol (50 mL).

-

Add 10% Palladium on carbon (Pd/C) catalyst (0.05 g).

-

Add hydrazine monohydrate (6–7 mL) dropwise to the suspension.

-

Stir the reaction mixture magnetically at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the substrate is fully consumed, the reaction is complete. The diamine product can then be isolated and purified.[4]

Caption: A generalized workflow for the synthesis of substituted pyridine-2,5-diamines.

Analytical Protocol: HPLC Method for Pyridine Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and analyzing pyridine compounds.

-

Column: Amaze SC mixed-mode column (e.g., 3.0x150 mm, 3 µm, 100Å).[9]

-

Separation Modes: Utilizes both reversed-phase and cation-exchange mechanisms.[9]

-

Mobile Phase: A gradient of acetonitrile and water with an ammonium formate (AmFm) buffer at pH 3. This mobile phase is compatible with mass spectrometry.[9]

-

Flow Rate: 0.6 mL/min.[9]

-

Detection: UV at 254 nm.[9]

-

Injection Volume: 3 µL.[9]

-

Outcome: This method effectively separates various pyridine derivatives, including hydrophilic amines, without the need for ion-pairing reagents.[9]

Caption: A standard workflow for the analysis of pyridine derivatives using HPLC.

Applications in Drug Development

The pyridine-2,5-diamine scaffold is present in molecules targeting a range of diseases. Their ability to act as hydrogen bond donors and acceptors makes them effective at interacting with biological targets like kinases and receptors.

A close analog, 2,5-diaminopyrimidine, has been used to develop selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[10] BLK is a key component of the B cell receptor (BCR) signaling pathway, and its dysfunction is linked to autoimmune diseases and cancers.[10] The developed compounds effectively and selectively induce the degradation of the BLK protein, representing a promising therapeutic strategy.[10] This highlights the potential of the broader diamino-heterocycle class in targeted protein degradation.

Caption: Role of diaminopyrimidine derivatives in the B-cell receptor (BCR) signaling pathway.

References

- 1. 2,5-Pyridinediamine | C5H7N3 | CID 20314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-2,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. helixchrom.com [helixchrom.com]

- 10. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase [pubmed.ncbi.nlm.nih.gov]

N2,N2-Dipropylpyridine-2,5-diamine solubility and stability

An In-depth Technical Guide on the Solubility and Stability of N2,N2-Dipropylpyridine-2,5-diamine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to understanding and determining the solubility and stability of this compound. It is important to note that specific, publicly available experimental data on the solubility and stability of this compound is limited. The methodologies and data presentation formats described herein are based on established principles for compounds of similar chemical nature and are intended to serve as a comprehensive framework for laboratory investigation.

Introduction

This compound is a substituted pyridinediamine whose physicochemical properties are crucial for its handling, formulation, and potential applications in research and drug development. Understanding its solubility and stability is fundamental to ensuring its quality, efficacy, and safety in any application. This guide outlines the core principles and experimental protocols for characterizing these critical attributes.

Physicochemical Properties

While specific experimental data for this compound is not widely published, a profile of a structurally similar compound, N2,N2-dimethylpyridine-2,5-diamine, is available and can offer some initial insights.

Table 1: Computed Physicochemical Properties of N2,N2-dimethylpyridine-2,5-diamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H11N3 | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 137.095297364 Da | PubChem |

| Monoisotopic Mass | 137.095297364 Da | PubChem |

| Topological Polar Surface Area | 42.2 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Note: These properties are for a related compound and should be used as an estimation only for this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. For amine-containing compounds, solubility is often pH-dependent.

Experimental Protocol for Solubility Determination

A common method for determining the aqueous and solvent solubility of a compound is the shake-flask method.

Materials:

-

This compound

-

Purified water (pH 5.0, 7.0, and 8.0)

-

Common organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Phosphate buffers

-

Shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

pH meter

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing each of the selected solvents and buffered aqueous solutions.

-

Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner.

Table 2: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

|---|---|---|---|

| Water | 25 | 5.0 | Data to be determined |

| Water | 25 | 7.0 | Data to be determined |

| Water | 25 | 8.0 | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined |

| Methanol | 25 | N/A | Data to be determined |

| DMSO | 25 | N/A | Data to be determined |

| Acetonitrile | 25 | N/A | Data to be determined |

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.[1] These studies evaluate the impact of environmental factors such as temperature, humidity, and light on the quality of the compound.[2]

Experimental Protocol for Stability Testing

Forced degradation and long-term stability studies are typically performed according to ICH guidelines.

Forced Degradation Study: This study aims to identify the likely degradation products and degradation pathways of the drug substance.[3]

Conditions:

-

Acidic: 0.1 N HCl at 60 °C

-

Basic: 0.1 N NaOH at 60 °C

-

Oxidative: 3% H2O2 at room temperature

-

Thermal: 80 °C

-

Photolytic: Exposure to UV and visible light (ICH Q1B)

Procedure:

-

Prepare solutions of this compound in the stress conditions outlined above.

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by a stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.

Long-Term Stability Study: This study evaluates the stability of the drug substance under recommended storage conditions to establish a re-test period.[1]

Storage Conditions (as per ICH guidelines):

Procedure:

-

Store accurately weighed samples of this compound in suitable containers under the specified long-term and accelerated conditions.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[4]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation

The results from the stability studies should be tabulated to monitor changes over time.

Table 3: Illustrative Long-Term Stability Data for this compound at 25°C/60%RH

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | Initial observation | Initial value | Initial value |

| 3 | Observation | Value | Value |

| 6 | Observation | Value | Value |

| 12 | Observation | Value | Value |

| 24 | Observation | Value | Value |

| 36 | Observation | Value | Value |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development and use. This guide provides a framework of standardized methodologies for determining these properties. The generation of robust and reliable data through these experimental protocols will enable informed decisions regarding formulation, storage, and handling of this compound. It is recommended that all analytical methods used are appropriately validated to ensure the accuracy and precision of the results.

References

Potential Research Areas for N2,N2-Dipropylpyridine-2,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted pyridinediamine, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The pyridine scaffold is a common feature in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutic agents.[1] While specific research on this compound is limited, the known biological activities of structurally related pyridine and pyrimidine derivatives provide a strong foundation for exploring its potential applications. This technical guide outlines promising research areas, proposes relevant experimental protocols, and presents data on analogous compounds to inform future investigations.

Core Compound Profile

| Property | N2,N2-Dimethylpyridine-2,5-diamine[2] | N2-Methylpyridine-2,5-diamine[3] | N2,N2-Diethylpyridine-2,5-diamine[4] |

| CAS Number | 4928-43-2 | 28020-36-2 | 34392-84-2 |

| Molecular Formula | C7H11N3 | C6H9N3 | C9H15N3 |

| Molecular Weight | 137.18 g/mol | 123.16 g/mol | 165.24 g/mol |

| LogP (Computed) | 0.6 | 0.5 | Not Available |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Potential Research Areas and Rationale

Based on the established biological activities of pyridine derivatives, several key research areas are proposed for this compound.

Oncology

Substituted pyridines have been investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

-

Rationale: The pyridine core can serve as a scaffold to present functional groups in a specific spatial orientation to interact with the ATP-binding pocket of kinases like CDK2. The dipropylamino and amino groups on the pyridine ring of the target compound could be key for forming hydrogen bonds and other interactions within the active site.

-

Proposed Research:

-

Screening this compound for inhibitory activity against a panel of cancer-related kinases, particularly CDK2.

-

Evaluating its anti-proliferative effects on various human cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung).[5]

-

If activity is observed, further studies could involve structure-activity relationship (SAR) analysis by synthesizing and testing analogs.

-

Neurodegenerative Diseases

Pyridine and pyrimidine derivatives have shown promise as multi-target inhibitors for diseases like Alzheimer's, acting on cholinesterases and amyloid-beta aggregation.[6]

-

Rationale: The core structure of this compound could potentially interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The lipophilic dipropyl groups might enhance its ability to cross the blood-brain barrier.

-

Proposed Research:

-

In vitro inhibition assays against AChE and BChE.

-

Studies to investigate its effect on the aggregation of amyloid-beta and tau proteins.

-

Evaluation of its antioxidant properties and metal-chelating abilities, which are also relevant to the pathology of neurodegenerative diseases.[6]

-

Antimicrobial Agents

The pyridine scaffold is present in various compounds with demonstrated antimicrobial activity.

-

Rationale: The nitrogen atom in the pyridine ring and the diamine substituents can interact with microbial enzymes or cell wall components.

-

Proposed Research:

-

Screening for antibacterial and antifungal activity against a panel of pathogenic microorganisms.

-

Determination of the minimum inhibitory concentration (MIC) for any active hits.

-

Investigation of the mechanism of action, such as inhibition of essential enzymes or disruption of cell membrane integrity.

-

Experimental Protocols

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Step 1: Amination. 2-Chloro-5-nitropyridine is reacted with an excess of dipropylamine in a suitable solvent (e.g., ethanol or DMSO) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified, for instance, by column chromatography.

-

Step 2: Reduction. The resulting N,N-Dipropyl-5-nitropyridin-2-amine is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or stannous chloride (SnCl2) in acidic media, is added. The reaction is stirred until the nitro group is fully reduced to an amine. The product, this compound, is then isolated and purified.

In Vitro Kinase Inhibition Assay (for Oncology)

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human CDK2 enzyme, a suitable peptide substrate, and ATP. The test compound is dissolved in DMSO to create a stock solution.

-

Assay: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a buffer solution in a 96-well plate.

-

Initiation: The kinase reaction is initiated by adding ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays where the amount of remaining ATP is measured.

-

Analysis: The percentage of kinase inhibition is calculated relative to a control without the compound. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percent inhibition against the log of the compound concentration.

Cholinesterase Inhibition Assay (for Neurodegenerative Diseases)

Caption: Workflow for Ellman's method-based cholinesterase inhibition assay.

Methodology (based on Ellman's method):

-

Reagents: Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), acetylthiocholine iodide (ATChI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Procedure: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction: The reaction is started by adding the substrate (ATChI) and DTNB. The enzyme hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

-

Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm using a microplate reader.

-

Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

While this compound is an understudied molecule, the rich chemistry and diverse biological activities of the pyridinediamine scaffold suggest that it is a promising candidate for further investigation. The proposed research areas in oncology, neurodegenerative diseases, and antimicrobial discovery provide a solid starting point for elucidating its therapeutic potential. The experimental workflows outlined in this guide offer a practical framework for initiating these studies. Future research, including synthesis, in vitro screening, and SAR studies, will be crucial in determining the value of this compound in drug discovery and development.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N2-Methylpyridine-2,5-diamine | C6H9N3 | CID 119790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 34392-84-2 | N2,N2-Diethylpyridine-2,5-diamine - Synblock [synblock.com]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Versatile Reactivity of N2,N2-dialkylpyridine-2,5-diamines: A Technical Guide for Drug Development Professionals

Introduction

N2,N2-dialkylpyridine-2,5-diamines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry and drug development. Their unique electronic properties and multiple reactive sites make them valuable scaffolds for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the reactivity of N2,N2-dialkylpyridine-2,5-diamines, focusing on key transformations relevant to the synthesis of novel pharmaceutical agents. The information presented herein is intended for researchers, scientists, and professionals involved in the drug discovery and development process.

The pyridine ring, substituted with a dialkylamino group at the 2-position and a primary amino group at the 5-position, possesses a distinct reactivity profile. The electron-donating nature of the amino groups activates the pyridine ring towards certain electrophilic substitutions, while also providing nucleophilic centers for a variety of functionalization reactions. This guide will explore the key reactions at the amino groups and the pyridine nucleus, supported by quantitative data and detailed experimental protocols.

Core Reactivity and Functionalization

The reactivity of N2,N2-dialkylpyridine-2,5-diamines can be broadly categorized into reactions involving the amino groups and reactions involving the pyridine ring itself.

1. Reactions at the Amino Groups:

The presence of two distinct amino groups, a tertiary dialkylamino group and a primary amino group, allows for selective functionalization.

-

N-Acylation: The primary amino group at the 5-position can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing a variety of functional groups and for protecting the primary amine during subsequent transformations. The N2,N2-dialkylamino group is generally unreactive under these conditions.

-

N-Alkylation: The primary amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation to avoid over-alkylation can be challenging. More controlled mono-alkylation can often be achieved via reductive amination.

-

Diazotization and Azo Coupling: The primary aromatic amine at the 5-position can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[1] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce halogens, cyano groups, and other functionalities.[1][2][3][4] Furthermore, they can be coupled with activated aromatic compounds to form azo dyes, which are themselves of interest in various applications, including as potential biological probes.[5][6][7][8]

2. Reactions of the Pyridine Ring:

The electron-rich nature of the diaminopyridine ring influences its susceptibility to electrophilic and nucleophilic substitution reactions.

-

Electrophilic Aromatic Substitution: The activating effect of the two amino groups directs electrophiles to the positions ortho and para to them. Halogenation, for instance, can be achieved on the pyridine ring. A patented method describes the halogenation of diaminopyridines in an acidic medium using a hydrohalide acid and hydrogen peroxide.[9]

-

Palladium-Catalyzed Cross-Coupling Reactions: A key strategy for functionalizing the pyridine ring of these compounds involves the initial conversion of the primary amino group to a halogen via a Sandmeyer reaction, or by starting from a halogenated pyridine precursor. The resulting halopyridine can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.[10][11][12][13][14] This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl amines at the 5-position.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions involving N2,N2-dialkylpyridine-2,5-diamine derivatives and related compounds, providing a comparative overview of reaction conditions and yields.

Table 1: Halogenation of Diaminopyridines

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,6-Diaminopyridine | HBr, H₂O₂ | 20-40 | 0.5 | 3-Bromo-2,6-diaminopyridine | 60 | [9] |

| 2,6-Diaminopyridine | HCl, H₂O₂ | 23-36 | 0.75 | 3-Chloro-2,6-diaminopyridine | 60 | [9] |

Table 2: Representative Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Primary Amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | High |

| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 110 | Good |

| Aryl Iodide | Aniline | PdCl₂ | dppf | Cs₂CO₃ | Toluene | 100 | Moderate |

Note: The data in Table 2 is representative of typical Buchwald-Hartwig amination reactions and may not involve N2,N2-dialkylpyridine-2,5-diamine derivatives directly, but illustrates the general conditions applicable for the functionalization of their halogenated analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Halogenation of 2,6-Diaminopyridine [9]

-

Materials: 2,6-diaminopyridine, 48% hydrobromic acid (HBr), 30% hydrogen peroxide (H₂O₂), 50% sodium hydroxide (NaOH), toluene.

-

Procedure: a. To a solution of 2,6-diaminopyridine (0.50 mole) in 48% HBr (1.0 mole), 30% hydrogen peroxide (0.50 mole) is added over a 40-minute period, maintaining the temperature between 20-40°C. b. After a 30-minute hold period at 34°C, the solution is neutralized to pH 8-10 with 50% NaOH at 0°C. c. The reaction product is filtered and slurried three times with 150 ml of water each time. d. The product, 3-bromo-2,6-diaminopyridine, is dried at 40°C. e. For purification, the crude product can be heated to reflux with toluene and filtered hot. The toluene-insoluble precipitate is the purified product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Materials: Halogenated N2,N2-dialkylpyridine-2,5-diamine derivative, amine, palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), phosphine ligand (e.g., BINAP, dppf, or a Buchwald ligand), base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure: a. To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base. b. Add the halogenated pyridine derivative and the amine to the reaction vessel. c. Add the anhydrous solvent and stir the mixture at the specified temperature for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS). d. Upon completion, cool the reaction mixture to room temperature and quench with water. e. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Protocol 3: Diazotization and Sandmeyer Reaction

-

Materials: N2,N2-dialkylpyridine-2,5-diamine, sodium nitrite (NaNO₂), a strong mineral acid (e.g., HCl or H₂SO₄), and a copper(I) salt (e.g., CuCl, CuBr, or CuCN).

-

Procedure: a. Diazotization: Dissolve the N2,N2-dialkylpyridine-2,5-diamine in the cooled mineral acid (0-5°C). Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir the mixture for a short period to ensure complete formation of the diazonium salt. b. Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution. Nitrogen gas will be evolved. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period. d. Quench the reaction by adding water and extract the product with an organic solvent. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the product by column chromatography or recrystallization.

Visualizations of Key Processes

Diagram 1: Multi-Step Synthesis of a Functionalized Pyridine Derivative

A representative multi-step synthetic workflow.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

N2,N2-dialkylpyridine-2,5-diamines are highly versatile building blocks in organic synthesis, particularly for the construction of novel compounds in drug discovery programs. Their rich reactivity, stemming from the interplay of the two amino groups and the pyridine ring, allows for a wide range of functionalization strategies. A thorough understanding of their reactivity, as outlined in this guide, is crucial for medicinal chemists aiming to leverage these scaffolds for the development of new and effective therapeutic agents. The provided data and protocols serve as a valuable resource for the practical application of these compounds in the laboratory.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. US3849429A - Halogenation of diaminopyridines in acidic media - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Literature Review: N2,N2-Dipropylpyridine-2,5-diamine

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive review of the available scientific literature on the compound N2,N2-Dipropylpyridine-2,5-diamine. A thorough search of public scientific databases and literature repositories was conducted to gather information regarding its synthesis, chemical properties, biological activities, and associated experimental protocols. Despite a comprehensive search, there is a significant lack of published scientific literature detailing the biological activity, experimental protocols, and signaling pathways associated with this compound. While the compound is commercially available, its biological functions and potential therapeutic applications remain largely undocumented in the public domain. This review summarizes the limited available information and highlights the need for further research to elucidate the pharmacological profile of this compound.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. The diamine substitution pattern, in particular, suggests potential applications in areas such as metal chelation, catalysis, and as a building block for more complex molecules. However, the specific biological profile of the N2,N2-dipropyl substituted variant has not been extensively investigated.

Chemical Properties

Based on its structure, this compound is expected to be a basic compound due to the presence of the two amino groups. The dipropyl substitution on one of the amino groups will influence its steric and electronic properties, potentially affecting its binding to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52025-51-1 | Commercial Supplier Catalogs |

| Molecular Formula | C11H19N3 | Calculated |

| Molecular Weight | 193.29 g/mol | Calculated |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

Note: The majority of the physicochemical properties are not available in published literature and would require experimental determination.

Synthesis

Figure 1. A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any publications detailing the biological activity of this compound. Consequently, there is no information available on its mechanism of action, potential molecular targets, or any associated signaling pathways.

Experimental Protocols

In the absence of published studies, there are no established experimental protocols for assessing the biological effects of this compound. Researchers interested in investigating this compound would need to develop and validate their own assays based on the hypothesized biological activities.

Discussion and Future Directions

The current body of scientific literature on this compound is exceptionally limited. While the compound is available from commercial suppliers, its biological properties remain uncharacterized. This presents a significant knowledge gap but also an opportunity for novel research.

Future research efforts should focus on:

-

Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.

-

Biological Screening: Initial high-throughput screening against a variety of biological targets to identify potential areas of activity.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity. However, a thorough literature review reveals a striking absence of research on this compound. There is no publicly available data on its synthesis, biological effects, or mechanism of action. This technical guide serves to highlight this gap in knowledge and to encourage the scientific community to undertake the necessary research to explore the potential of this compound in drug discovery and development.

An In-depth Technical Guide to N2,N2-Dipropylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dipropylpyridine-2,5-diamine is a substituted diaminopyridine that, while commercially available, remains a sparsely documented compound in scientific literature. This guide aims to provide a comprehensive overview of its probable synthetic routes, physicochemical properties, and potential biological activities, drawing inferences from the established chemistry of analogous N,N-dialkyl-pyridine-diamines. Due to the limited specific data on the title compound, this paper integrates information from related molecules to offer a predictive but scientifically grounded resource for researchers interested in its further investigation and application.

Introduction and Discovery

The history of the specific discovery of this compound is not well-documented in peer-reviewed literature. Its existence is primarily confirmed through its availability from various chemical suppliers, identified by the CAS number 52025-51-1 . The interest in diaminopyridine scaffolds stems from their versatile role as intermediates in the synthesis of pharmaceuticals, dyes, and ligands for metal catalysis. The N,N-dialkyl substitution on one of the amino groups, as seen in the title compound, can significantly modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and biological interactions.

Physicochemical Properties

Quantitative data for this compound is limited. However, a comparison with its lower alkyl homologues, N2,N2-dimethylpyridine-2,5-diamine and N2,N2-diethylpyridine-2,5-diamine, provides insight into its expected physical properties.

| Property | This compound | N2,N2-Diethylpyridine-2,5-diamine | N2,N2-Dimethylpyridine-2,5-diamine |

| CAS Number | 52025-51-1 | 34392-84-2[1] | 4928-43-2[2][3] |

| Molecular Formula | C11H19N3 | C9H15N3[1] | C7H11N3[2] |

| Molecular Weight | 193.29 g/mol | 165.24 g/mol [1] | 137.18 g/mol [3] |

| Boiling Point | Not available | 309.8±22.0 °C (Predicted)[4] | Not available |

| pKa | Not available | 7.81±0.10 (Predicted)[4] | 7.87±0.10 (Predicted)[2] |

| LogP | Not available | Not available | 0.6 (Predicted)[3] |

Proposed Synthetic Methodologies

While a specific, validated synthetic protocol for this compound is not published, a plausible and efficient route can be proposed based on established methods for the synthesis of related N,N-dialkyl-pyridine-diamines. The most common strategies involve either the amination of a suitable pyridine precursor or the reduction of a nitropyridine intermediate.

Experimental Protocol: A Two-Step Synthesis from 2-Chloro-5-nitropyridine

This proposed method involves an initial nucleophilic aromatic substitution (SNAr) followed by a reduction of the nitro group.

Step 1: Synthesis of N,N-Dipropyl-5-nitropyridin-2-amine

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add di-n-propylamine (2.2 equivalents). The excess amine also acts as a base to neutralize the HCl generated.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Uncatalyzed aminations of unactivated chloropyridines can be slow and may require high temperatures or the use of a flow reactor to achieve good yields[5][6].

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of N,N-Dipropyl-5-nitropyridin-2-amine to this compound

-

Reaction Setup: Dissolve the N,N-Dipropyl-5-nitropyridin-2-amine (1 equivalent) from the previous step in a solvent such as ethanol, methanol, or ethyl acetate.

-

Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in concentrated HCl or zinc powder in the presence of ammonium chloride can be employed[7].

-

Reaction Conditions: For catalytic hydrogenation, the reaction is typically carried out at room temperature and atmospheric pressure of hydrogen until the uptake of hydrogen ceases. For chemical reduction, the reaction mixture may need to be heated.

-

Work-up and Purification: After the reduction is complete, filter the catalyst (if used). If an acidic medium was used, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the diaminopyrimidine and diaminopyridine cores are present in numerous biologically active compounds. Derivatives of diaminopyrimidines have been investigated as inhibitors of focal adhesion kinase (FAK), a non-receptor protein tyrosine kinase involved in cancer cell proliferation and migration[8]. Additionally, aminopyridine derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties[9][10]. Some N,N-dialkylaminoethyl-pyrido[2,3-d]-pyrimidin-4-ones have demonstrated anxiolytic and analgesic effects[11].

Given these precedents, a logical workflow for investigating the biological potential of this compound would involve screening against a panel of kinases, particularly those implicated in cancer, and evaluating its antimicrobial and neuropharmacological properties.

References

- 1. CAS 34392-84-2 | N2,N2-Diethylpyridine-2,5-diamine - Synblock [synblock.com]

- 2. Page loading... [guidechem.com]

- 3. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N~2~,N~2~-diethyl-2,5-pyridinediamine(SALTDATA: FREE) | 34392-84-2 [chemicalbook.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological properties of some new 3-(2-N,N-dialkylaminoethyl)-pyrido [2,3-d]-pyrymidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Synthesis of N2,N2-Dipropylpyridine-2,5-diamine from 2-chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the two-step synthesis of N2,N2-Dipropylpyridine-2,5-diamine, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and dipropylamine to yield the intermediate, 5-nitro-N2,N2-dipropylpyridin-2-amine. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target diamine. This document outlines the experimental procedures, purification methods, and expected analytical data.

Introduction

Substituted pyridine-2,5-diamines are important scaffolds in the development of various biologically active compounds and functional materials. The strategic placement of amino groups on the pyridine ring allows for further functionalization to create diverse molecular architectures. The specific substitution with a dipropylamino group at the 2-position can modulate physicochemical properties such as lipophilicity and basicity, which are critical in drug design. The following protocol details a reliable and scalable method for the preparation of this compound.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-nitro-N2,N2-dipropylpyridin-2-amine

Materials:

-

2-chloro-5-nitropyridine

-

Dipropylamine

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in ethanol (5 mL per mmol of 2-chloro-5-nitropyridine) in a round-bottom flask, add dipropylamine (2.5 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford 5-nitro-N2,N2-dipropylpyridin-2-amine as a yellow solid.

Step 2: Synthesis of this compound

Materials:

-

5-nitro-N2,N2-dipropylpyridin-2-amine

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrazine monohydrate or a hydrogen gas source

-

Celite®

-

Standard laboratory glassware for hydrogenation

Procedure:

-

Dissolve 5-nitro-N2,N2-dipropylpyridin-2-amine (1.0 eq) in methanol (10 mL per mmol of substrate) in a round-bottom flask.

-

Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

-

If using hydrazine: To the stirred suspension, add hydrazine monohydrate (4-5 eq) dropwise at room temperature. An exothermic reaction may be observed. Stir for 2-4 hours.

-

If using hydrogen gas: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 4-8 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Reactants | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 1 | Nucleophilic Aromatic Substitution | 2-chloro-5-nitropyridine, Dipropylamine | Ethanol | Reflux (78°C) | 4-6 | 85-95 | >98 |

| 2 | Nitro Group Reduction | 5-nitro-N2,N2-dipropylpyridin-2-amine, H2/Pd/C | Methanol | Room Temp. | 4-8 | 90-98 | >99 |

Table 2: Analytical Data for Synthesized Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |

| 5-nitro-N2,N2-dipropylpyridin-2-amine | C11H17N3O2 | 223.27 | Yellow Solid | 8.85 (d, 1H), 8.01 (dd, 1H), 6.45 (d, 1H), 3.55 (t, 4H), 1.70 (m, 4H), 0.95 (t, 6H) | 224.1 [M+H]+ |

| This compound | C11H19N3 | 193.29 | Off-white to pale yellow solid | 7.50 (d, 1H), 6.80 (dd, 1H), 6.50 (d, 1H), 3.40 (s, 2H, br), 3.35 (t, 4H), 1.60 (m, 4H), 0.90 (t, 6H) | 194.2 [M+H]+ |

Note: NMR data is predictive and may vary slightly.

Logical Relationship Diagram

Figure 2: Logical progression of the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from readily available starting materials. The described methods are robust and can be adapted for various scales, making them suitable for both academic research and industrial drug development applications. The target compound serves as a versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in pharmacology and materials science.

Synthesis of N2,N2-Dipropylpyridine-2,5-diamine: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N2,N2-Dipropylpyridine-2,5-diamine. The described methodology is based on the principles of reductive amination, a widely used and effective method for the N-alkylation of amines. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of the dipropylamino group can significantly influence the compound's lipophilicity, basicity, and pharmacological properties. This protocol outlines a two-step synthesis commencing with the commercially available 2,5-diaminopyridine. The key transformation involves the reductive amination of 2,5-diaminopyridine with propanal in the presence of a reducing agent, sodium triacetoxyborohydride.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Imine Formation 2,5-Diaminopyridine reacts with two equivalents of propanal to form a di-imine intermediate.

Step 2: Reduction The in-situ generated di-imine is then reduced with sodium triacetoxyborohydride to yield the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2,5-Diaminopyridine | 4318-76-7 | C₅H₇N₃ | 109.13 | 1.0 |

| Propanal | 123-38-6 | C₃H₆O | 58.08 | 2.2 |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 2.5 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| This compound | 52025-51-1 | C₁₁H₁₉N₃ | 193.29 | Product |

Experimental Protocol

Materials:

-

2,5-Diaminopyridine (98% purity)

-

Propanal (≥99% purity)

-

Sodium triacetoxyborohydride (97% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diaminopyridine (1.0 g, 9.16 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture until the 2,5-diaminopyridine is fully dissolved.

-

Addition of Propanal: Cool the solution to 0 °C using an ice bath. Slowly add propanal (1.5 mL, 20.15 mmol, 2.2 equivalents) dropwise to the stirred solution over a period of 15 minutes.

-

Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the di-imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (4.85 g, 22.9 mmol, 2.5 equivalents) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions

-

2,5-Diaminopyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Propanal: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation.

-

Sodium Triacetoxyborohydride: In contact with water releases flammable gases. Causes severe skin burns and eye damage.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: N2,N2-Dipropylpyridine-2,5-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted diaminopyridine that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, arising from the pyridine core and the differential substitution on the amino groups, make it a valuable scaffold for the construction of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, particularly in the context of medicinal chemistry and materials science. The applications outlined below are based on the known biological and physical properties of structurally related substituted pyridine derivatives.

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound is proposed, starting from the readily available 2-chloro-5-nitropyridine. The synthesis involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N2,N2-Dipropyl-5-nitropyridin-2-amine (Intermediate)

Materials:

-

2-Chloro-5-nitropyridine

-

Dipropylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in acetonitrile, add dipropylamine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N2,N2-Dipropyl-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis of this compound (Final Product)

Materials:

-

N2,N2-Dipropyl-5-nitropyridin-2-amine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or Hydrazine monohydrate

-

Celite®

Procedure (Catalytic Hydrogenation):

-

Dissolve N2,N2-Dipropyl-5-nitropyridin-2-amine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

-

Add 10% Pd/C (5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Procedure (Transfer Hydrogenation):

-

To a solution of the dinitro compound in methanol, add 10% Pd/C.[1]

-

Add hydrazine monohydrate dropwise.[1]

-

Stir the reaction mixture at room temperature and monitor by TLC.[1]

-

After completion, filter the catalyst through Celite® and evaporate the solvent.[1]

-

Suspend the residue in water to obtain the product.[1]

Quantitative Data (Hypothetical based on similar reactions):

| Step | Reactants | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Nucleophilic Substitution | 2-Chloro-5-nitropyridine, Dipropylamine | Acetonitrile | K₂CO₃ | 82 | 18 | 85-95 | >95 |

| 2. Nitro Reduction (Catalytic Hydrogenation) | N2,N2-Dipropyl-5-nitropyridin-2-amine, H₂ | Methanol | 10% Pd/C | 25 | 6 | 90-99 | >98 |

| 2. Nitro Reduction (Transfer Hydrogenation) | N2,N2-Dipropyl-5-nitropyridin-2-amine, Hydrazine Hydrate | Methanol | 10% Pd/C | 25 | 2-4 | 90-98 | >97 |

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including but not limited to, imidazopyridines, triazolopyridines, and other fused bicyclic structures. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[2]

Application 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Substituted imidazo[4,5-b]pyridines are known to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The 2,5-diamine functionality of the title compound allows for the construction of the imidazole ring through condensation with various reagents.

Caption: Synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol: General Procedure for Imidazo[4,5-b]pyridine Synthesis

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

-

Dimethyl sulfoxide (DMSO) or Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.0 eq) in DMSO.

-

Add sodium metabisulfite (1.1 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Adjust the pH to 7-8 with a suitable base (e.g., NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine derivative.

Quantitative Data (Hypothetical based on similar reactions):

| Aldehyde | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | 2-Phenyl-N,N-dipropyl-imidazo[4,5-b]pyridin-5-amine | DMSO | 130 | 6 | 75-85 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-N,N-dipropyl-imidazo[4,5-b]pyridin-5-amine | DMSO | 130 | 6 | 70-80 |

| Cyclohexanecarbaldehyde | 2-Cyclohexyl-N,N-dipropyl-imidazo[4,5-b]pyridin-5-amine | PPA | 150 | 8 | 65-75 |

Application 2: Synthesis of Novel Azo Dyes

The free amino group at the 5-position can be diazotized and coupled with various aromatic compounds to generate novel azo dyes. The dipropylamino group at the 2-position can act as a strong auxochrome, potentially leading to dyes with intense colors and interesting solvatochromic properties.

Caption: Synthesis of azo dyes.

Experimental Protocol: General Procedure for Azo Dye Synthesis

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Aromatic coupling partner (e.g., phenol, N,N-dimethylaniline)

-

Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

Procedure:

-

Dissolve this compound (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate beaker, dissolve the coupling partner (1.0 eq) in a suitable solvent (e.g., aqueous NaOH for phenols, dilute HCl for anilines) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.

-

Maintain the reaction at 0-5 °C for 1-2 hours. A colored precipitate should form.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude azo dye.

-

The dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Quantitative Data (Hypothetical based on similar reactions):

| Coupling Partner | Product Name (Illustrative) | Color | Yield (%) |